molecular formula C7H4BrClN2 B6233945 1-bromo-7-chloroimidazo[1,5-a]pyridine CAS No. 1781789-02-3

1-bromo-7-chloroimidazo[1,5-a]pyridine

Cat. No.: B6233945
CAS No.: 1781789-02-3
M. Wt: 231.48 g/mol
InChI Key: GAIJHHDZCNMCOD-UHFFFAOYSA-N
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Description

1-Bromo-7-chloroimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of both bromine and chlorine atoms attached to the imidazo[1,5-a]pyridine core. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-bromo-7-chloroimidazo[1,5-a]pyridine involves several synthetic routes. One common method is the cyclocondensation of 2-aminopyridine with α-bromoketones under specific reaction conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization and the formation of the imidazo[1,5-a]pyridine ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Bromo-7-chloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can lead to the formation of amino derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-7-chloroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-7-chloroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or proteins involved in disease pathways. For example, its derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes in the bacterial cell . The exact molecular targets and pathways can vary depending on the specific derivative and application.

Comparison with Similar Compounds

1-Bromo-7-chloroimidazo[1,5-a]pyridine can be compared with other imidazo[1,5-a]pyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-7-chloroimidazo[1,5-a]pyridine involves the reaction of 2-chloropyridine with 1,2-dibromoethane followed by cyclization with sodium hydride and 1,2-dichloroethane. The resulting intermediate is then reacted with sodium azide and copper(I) iodide to form the desired product.", "Starting Materials": ["2-chloropyridine", "1,2-dibromoethane", "sodium hydride", "1,2-dichloroethane", "sodium azide", "copper(I) iodide"], "Reaction": ["Step 1: React 2-chloropyridine with 1,2-dibromoethane in the presence of potassium carbonate and DMF to form 2-(1,2-dibromoethyl)chloropyridine.", "Step 2: Cyclize 2-(1,2-dibromoethyl)chloropyridine with sodium hydride and 1,2-dichloroethane to form 1-bromo-7-chloroimidazo[1,5-a]pyridine intermediate.", "Step 3: React the intermediate with sodium azide and copper(I) iodide in DMF to form the desired product, 1-bromo-7-chloroimidazo[1,5-a]pyridine."] }

CAS No.

1781789-02-3

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

1-bromo-7-chloroimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H4BrClN2/c8-7-6-3-5(9)1-2-11(6)4-10-7/h1-4H

InChI Key

GAIJHHDZCNMCOD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC(=C2C=C1Cl)Br

Purity

95

Origin of Product

United States

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